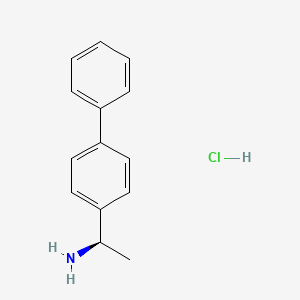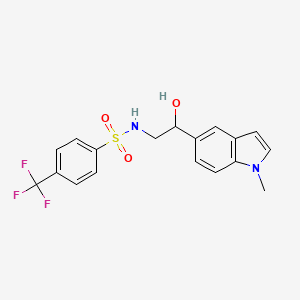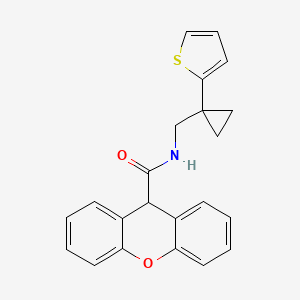
Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . The specific compound you mentioned seems to be a complex organic molecule that likely contains an amino group (-NH2), a carboxylate group (-COO-), and two fluorine atoms attached to the same carbon, making it a difluorinated compound .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, has been reported . The structure likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to this ring .Chemical Reactions Analysis
Tert-butyl groups are known to be quite reactive. They can undergo a variety of chemical reactions, including oxidation and reduction, substitution reactions, and elimination reactions .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have low boiling points and are often gases or volatile liquids at room temperature . They are usually soluble in organic solvents but not in water .Wissenschaftliche Forschungsanwendungen
NMR Studies of Macromolecular Complexes
The tert-butyl group is used as a probe in NMR studies to investigate macromolecular complexes. It facilitates the study of large biomolecular assemblies that have limited stability or solubility. The tert-butyl moiety exhibits narrow and intense NMR signals, even when attached to large proteins or complexes .
Probing Protein-Protein Interactions
This compound can be used to tag proteins with tert-butyl groups to analyze presynaptic complexes involved in neurotransmitter release. The high sensitivity of the tert-butyl resonances allows for the study of these complexes at low micromolar concentrations, which is crucial for understanding the biophysical basis underlying the functions of macromolecular assemblies .
Fluorine NMR in Medicinal Chemistry
Fluorinated amino acids, like those derived from Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate, are used in medicinal chemistry. They allow for the specific, quantitative detection of individual species in complex media, which is beneficial for observing protein synthesis and folding in living cells .
Structural Biology and Protein Engineering
The unique properties of fluorinated amino acids make them suitable for applications in structural biology and protein engineering. They can be used to design stabilized proteins and for NMR and MRI approaches to protein detection and imaging .
Synthesis of Conformationally Distinct Amino Acids
The compound is involved in the synthesis of conformationally distinct amino acids, which are crucial for studying protein structures and dynamics. These amino acids exhibit distinct conformational preferences, which can be exploited in the design of peptides and proteins with specific structural attributes .
Chemical Transformations and Biological Relevance
The tert-butyl group’s unique reactivity pattern makes it significant in chemical transformations. Its role in nature, biosynthetic pathways, and biodegradation processes highlights its biological relevance. This group’s presence in chemical compounds can influence the overall reactivity and properties of the molecule .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOOTJWPGQYSZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)
![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)
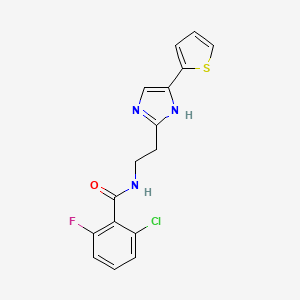
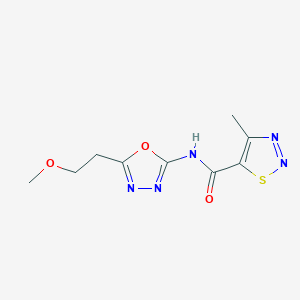

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)
![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)
